molecular formula C8H14Cl2FN3 B1380445 5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride CAS No. 1799579-77-3

5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride

Cat. No. B1380445
CAS RN: 1799579-77-3
M. Wt: 242.12 g/mol
InChI Key: QXZJBJNSBHANCY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride, commonly referred to as 5-AMPP-4-FPP, is a fluorinated pyrimidine derivative that has been used in a variety of scientific research applications. It is a small molecule with a molecular weight of 253.13 g/mol and a melting point of 155-157 °C. 5-AMPP-4-FPP is a highly versatile compound, with a wide range of potential uses in the laboratory.

Scientific Research Applications

Synthesis and Chemical Modifications

  • The synthesis of amino-5-arylsulfonylpyrimidines through the reaction of various α-(ethoxymethylene)arylsulfonylacetonitriles with guanidine or substituted amidines, exploring the chemical flexibility and potential modifications of pyrimidine derivatives for further pharmaceutical applications (Santilli et al., 1971).

Biological and Pharmacological Activities

  • Antimalarial activity of orotate analogs that inhibit dihydroorotase and dihydroorotate dehydrogenase, demonstrating the potential of pyrimidine derivatives in the design of new antimalarial drugs (Krungkrai et al., 1992).

  • The development of potent deoxycytidine kinase (dCK) inhibitors utilizing 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine as a key intermediate, highlighting the compound's relevance in cancer therapy research (Zhang et al., 2009).

  • Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil, underlining the importance of pyrimidine derivatives in developing chemotherapeutic agents with potentially fewer side effects (Rosowsky et al., 1981).

Structural and Mechanistic Studies

  • Quantum Chemical Calculations and Hirshfeld Surface Analysis of a specific pyrimidine derivative, providing insights into the molecular structure and intermolecular interactions critical for the design of drugs based on pyrimidine scaffolds (Gandhi et al., 2016).

properties

IUPAC Name

[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3.2ClH/c1-8(2,9)7-6(3-10)4-11-5-12-7;;/h4-5H,3,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZJBJNSBHANCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=NC=C1CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride

Synthesis routes and methods

Procedure details

tert-Butyl ((4-(2-fluoropropan-2-yl)pyrimidin-5-yl)methyl)carbamate (1.0 equiv.) was combined in DCM (1.5 M) at ambient temperature, and 4.0 M hydrogen chloride in dioxanes was added via syringe. The solution was allowed to stir at ambient temperature. After 16 h, the solution was condensed under reduced pressure to afford the title compound as a white solid (100% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.17 (d, J=1.56 Hz, 1H), 8.89 (s, 1H), 8.32 (br. s., 2H), 4.22 (dd, J=5.66, 3.32 Hz, 2H), 1.59-1.84 (m, 6H); MS(ESI) m/z [M+1]+.
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dioxanes
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100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride
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5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride
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5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride
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5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride
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5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride
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5-(Aminomethyl)-4-(2-fluoro-2-propyl)pyrimidine Dihydrochloride

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